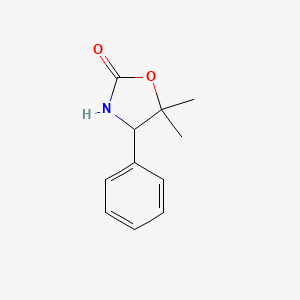
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone is a versatile organic compound with the molecular formula C11H13NO2. It is a chiral auxiliary used in asymmetric synthesis, particularly in diastereoselective Michael additions . This compound is known for its stability and effectiveness in various chemical reactions, making it a valuable tool in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 2,2-dimethyl-1,3-propanediol in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and yields the desired oxazolidinone .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones with different substituents.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives that retain the core oxazolidinone structure .
Wissenschaftliche Forschungsanwendungen
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of diastereomeric intermediates, which can be selectively transformed into desired enantiomers. The molecular targets include various electrophiles and nucleophiles, and the pathways involve stereoselective reactions that enhance the yield and purity of the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyloxazolidine-2,4-dione: Known for its use as an anticonvulsant and in the synthesis of other oxazolidinones.
4-Phenyl-2-oxazolidinone: Another chiral auxiliary used in asymmetric synthesis.
Uniqueness
(S)-5,5-Dimethyl-4-phenyl-2-oxazolidinone stands out due to its stability, ease of synthesis, and effectiveness in a wide range of reactions. Its ability to form stable diastereomeric intermediates makes it particularly valuable in the synthesis of enantiomerically pure compounds .
Eigenschaften
CAS-Nummer |
33664-93-6 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5,5-dimethyl-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,13) |
InChI-Schlüssel |
HSQRCAULDOQKPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(NC(=O)O1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















